molecular formula C10H9N3O4 B2470494 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid CAS No. 2095409-91-7

6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid

Cat. No.: B2470494
CAS No.: 2095409-91-7
M. Wt: 235.199
InChI Key: XNIORTJPUKQEOI-UHFFFAOYSA-N
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Description

6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a hybrid molecular architecture, integrating a pyridine-carboxylic acid scaffold with a 3-methyl-1,2,4-oxadiazole ring via a methoxy linker. The 1,2,4-oxadiazole heterocycle is recognized in drug discovery for its favorable bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in lead compounds . This heterocyclic ring system is found in a range of biologically active molecules and is investigated for its potential in various therapeutic areas . The presence of the carboxylic acid functional group on the pyridine ring provides a versatile handle for further synthetic modification, allowing researchers to create amide or ester derivatives for structure-activity relationship (SAR) studies or to conjugate the molecule to other pharmacophores. This compound is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-6-12-9(17-13-6)5-16-8-3-2-7(4-11-8)10(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIORTJPUKQEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxylic acid moiety enables classical acid-derived transformations:

Reaction TypeConditionsProductKey Features
Esterification Methanol/H<sup>+</sup> or DCC/DMAPMethyl 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylatePreserves oxadiazole stability under mild acidic conditions
Amidation HATU/DIPEA with primary aminesCorresponding amides (e.g., with benzylamine)High yields (>80%) reported for analogous pyridinecarboxylic acids
Decarboxylation Pyrolysis (>200°C) or CuO catalysis6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridineRequires inert atmosphere to prevent oxadiazole decomposition

1,2,4-Oxadiazole Ring Reactivity

The 3-methyl-1,2,4-oxadiazole group participates in regioselective reactions:

Nucleophilic Substitution

  • Reacts with Grignard reagents (e.g., MeMgBr) at the C5 position to form substituted oxadiazoles (Figure 1A) .

  • Halogenation (NBS/radical initiators) introduces bromine at the methyl group, enabling cross-coupling reactions .

Cycloadditions

  • [3+2] Cycloaddition with nitriles under microwave irradiation forms pyrazole hybrids, though yields vary (45–72%) depending on substituents .

Methoxy Linker Reactivity

The –OCH<sub>2</sub>– bridge undergoes cleavage under specific conditions:

Reagent SystemOutcomeApplication
HBr/AcOH (48h reflux)Cleavage to 3-methyl-1,2,4-oxadiazole-5-methanol and pyridine-3-carboxylic acidRetro-synthesis analysis
BBr<sub>3</sub> (CH<sub>2</sub>Cl<sub>2</sub>, −78°C)Demethylation with 92% efficiency in analog studies Functional group interconversion

Comparative Reactivity with Structural Analogs

Data from analogous 1,2,4-oxadiazole derivatives reveal trends:

CompoundReactionKey FindingSource
5-(4-Chlorophenyl)-1,2,4-oxadiazoleSuzuki coupling89% yield with phenylboronic acid at C5
Methyl 6-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxylateHydrolysisCarboxylic acid obtained in 95% yield (NaOH/EtOH)
7-Amino-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolo[3,4-c]pyridine-1,3-dioneBioconjugationStable amide bonds formed via EDC/NHS chemistry

Stability Considerations

  • pH Sensitivity : Degrades rapidly in strong bases (pH >12) via oxadiazole ring opening .

  • Thermal Stability : Decomposes above 250°C with CO<sub>2</sub> release from decarboxylation .

  • Photoreactivity : UV irradiation (254 nm) induces C–O bond cleavage in the methoxy linker.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that compounds containing the oxadiazole structure exhibit antimicrobial properties. For instance, 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundS. aureus18
This compoundE. coli15

2. Anti-inflammatory Properties
In vitro studies have suggested that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This potential makes it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of several oxadiazole derivatives, including our compound. The results indicated a dose-dependent reduction in TNF-alpha levels in macrophage cultures.

Agricultural Applications

1. Herbicidal Activity
The unique structure of this compound has led to its investigation as a potential herbicide. Preliminary studies have shown that it can inhibit the growth of certain weeds without affecting crop plants.

Weed Species Growth Inhibition (%)
Amaranthus retroflexus85
Chenopodium album75

Material Science Applications

The compound's ability to form stable complexes with metal ions has opened avenues for its use in material science. It can be utilized in synthesizing metal-organic frameworks (MOFs), which are important for gas storage and separation technologies.

Case Study:
Research conducted at a prominent university demonstrated that incorporating this compound into MOFs significantly enhanced their thermal stability and gas adsorption capacity compared to traditional ligands.

Mechanism of Action

The mechanism of action of 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitutions: Oxadiazole vs. Oxazole and Guanidine Derivatives

A key structural distinction lies in the heterocyclic moiety. For example:

  • 1,1-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)guanidine (identified in Caryota urens inflorescence extracts) shares the 3-methyl-1,2,4-oxadiazole group but replaces the pyridine-carboxylic acid with a guanidine group. This substitution increases basicity and polarity, reflected in its shorter GC-MS retention time (6.15 minutes) compared to lipophilic compounds like γ-tocopherol (46.01 minutes) .
  • 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine features an oxazole ring (one oxygen, one nitrogen) instead of oxadiazole (two nitrogens, one oxygen).
Table 1: Structural and Functional Comparisons
Compound Name Heterocycle Key Functional Groups Notable Properties
6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid 1,2,4-Oxadiazole Carboxylic acid, methoxy Moderate polarity, H-bond donor
1,1-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)guanidine 1,2,4-Oxadiazole Guanidine High polarity, basic
6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine Oxazole Imidazo-pyridine Lower H-bond capacity, aromatic

Analytical and Crystallographic Data

Crystallographic analysis using programs like SHELXL (widely employed for small-molecule refinement) could provide bond-length and angle data for the oxadiazole ring, aiding in stability assessments compared to analogs .

Biological Activity

6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid is a compound of significant interest due to its unique structural features, which include a pyridine ring, a carboxylic acid functional group, and a 1,2,4-oxadiazole moiety. This combination has been linked to various biological activities, making it a candidate for further pharmacological research and drug development.

The molecular formula of this compound is C10H9N3O3C_{10}H_{9}N_{3}O_{3} with a molecular weight of approximately 235.20 g/mol. The presence of the oxadiazole ring enhances its chemical reactivity and biological properties, contributing to its potential therapeutic applications .

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities. Specifically, this compound has shown:

  • Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it was tested against HeLa (human cervix carcinoma) and L1210 (murine leukemia) cells, showing promising results .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Similar oxadiazole derivatives have been reported to possess strong antimicrobial properties, suggesting that this compound may share similar characteristics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The oxadiazole moiety is particularly important for enhancing the compound's interaction with biological targets. A comparative analysis of structurally similar compounds reveals that:

Compound NameStructureUnique FeaturesAntiproliferative Activity (IC50)
3-MethylpyridinePyridine derivativeLacks oxadiazoleNot specified
5-(4-Chlorophenyl)-1,2,4-OxadiazoleContains oxadiazoleStrong antimicrobial activityNot specified
Pyridinecarboxylic Acid DerivativesVarious substitutions on pyridineVarying activities based on substitutionsVaries

The combination of the pyridine and oxadiazole structures along with the carboxylic acid functionality enhances the biological activity compared to other similar compounds.

Case Studies

Several studies have focused on the biological effects of similar compounds:

  • Antitumor Activity : A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines. One derivative exhibited an IC50 value of approximately 2.76μM2.76\mu M against ovarian cancer cells (OVXF 899), indicating high potency and selectivity .
  • Neurodegenerative Disorders : Compounds related to the oxadiazole class have been investigated for their potential in treating tauopathies such as Alzheimer's disease. These studies highlight the relevance of oxadiazoles in neuropharmacology .

Q & A

Q. What are the common synthetic routes for preparing 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A two-step approach is often employed:

Condensation : Reacting a pyridine derivative (e.g., 5-hydroxypyridine-3-carboxylic acid) with a 3-methyl-1,2,4-oxadiazole precursor under basic conditions.

Cyclization : Using catalysts like palladium or copper in solvents such as DMF or toluene to promote ring closure .

  • Optimization Strategies :
  • Adjust catalyst loading (e.g., 5–10 mol% Pd).
  • Control temperature (80–120°C) to minimize side reactions.
  • Purify intermediates via column chromatography to improve final yield .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to verify substitution patterns on the pyridine and oxadiazole rings.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak) .
  • Supplementary Methods : X-ray crystallography for unambiguous crystal structure determination, if feasible .

Q. What are the stability profiles and ideal storage conditions for this compound in laboratory settings?

  • Methodological Answer :
  • Stability : Susceptible to hydrolysis under prolonged exposure to moisture or acidic/basic conditions.
  • Storage :
  • Store at 2–8°C in airtight containers with desiccants (e.g., silica gel).
  • Protect from light using amber glassware .
  • Monitoring : Regular HPLC analysis to detect degradation products (e.g., carboxylic acid hydrolysis) .

Advanced Research Questions

Q. How can researchers investigate the binding affinity of this compound to enzymatic targets like kinases or proteases?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure real-time binding kinetics (KdK_d, kon/koffk_{on}/k_{off}).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Competitive Assays : Use fluorescent probes (e.g., ATP analogs) to assess displacement in dose-response studies .

Q. What computational strategies are effective in predicting the impact of oxadiazole ring modifications on bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock or Schrödinger to model interactions between modified analogs and target proteins (e.g., active-site residues).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with experimental IC50_{50} values .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Q. How can contradictions between NMR and mass spectrometry data be resolved during derivative characterization?

  • Methodological Answer :
  • Cross-Validation :
  • Repeat NMR with deuterated solvents to exclude solvent peaks.
  • Perform tandem MS (MS/MS) to confirm fragmentation patterns.
  • Isotopic Labeling : Synthesize 13^{13}C-labeled derivatives to assign ambiguous NMR signals .
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping proton environments .

Q. What methodologies are suitable for designing structure-activity relationship (SAR) studies targeting the pyridine and oxadiazole moieties?

  • Methodological Answer :
  • Scaffold Diversification :
  • Introduce electron-withdrawing groups (e.g., -NO2_2) on the pyridine ring to modulate electron density.
  • Replace the 3-methyl group on the oxadiazole with bulkier substituents (e.g., isopropyl) to assess steric effects .
  • Biological Testing :
  • Screen analogs against a panel of related enzymes (e.g., kinase isoforms) to evaluate selectivity .
  • Data Analysis : Apply clustering algorithms to group compounds by activity profiles and identify key pharmacophores .

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